molecular formula C59H105O26- B15090590 Hederasaponin C CAS No. 27013-76-9

Hederasaponin C

Cat. No.: B15090590
CAS No.: 27013-76-9
M. Wt: 1230.4 g/mol
InChI Key: IFJAJFCNDQNDIM-UHFFFAOYSA-N
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Description

Hederasaponin C is a bioactive triterpenoid saponin, primarily found in the roots of Pulsatilla chinensis (Bunge) Regel. It has been widely used in traditional Chinese medicine due to its significant therapeutic properties, including antioxidant and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hederasaponin C can be extracted from the leaves of Hedera helix using a novel, cost-effective extraction method. This involves sonication in 90% methanol, followed by purification using reverse phase column chromatography .

Industrial Production Methods: The industrial production of this compound involves large-scale extraction from Hedera helix leaves. The process includes sonication in methanol, followed by purification through reverse phase column chromatography. This method provides an affordable alternative to high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Hederasaponin C undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit different bioactive properties .

Comparison with Similar Compounds

Properties

CAS No.

27013-76-9

Molecular Formula

C59H105O26-

Molecular Weight

1230.4 g/mol

IUPAC Name

1-[[8a-carboxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2,4,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,22,24,26,28-henicosahydroxynonacosan-5-olate

InChI

InChI=1S/C59H105O26/c1-26(61)18-27(62)19-28(63)20-29(64)21-33(66)38(68)40(70)42(72)44(74)46(76)48(78)50(80)52(82)51(81)49(79)47(77)45(75)43(73)41(71)39(69)34(67)22-30(65)24-85-37-11-12-55(4)35(56(37,5)25-60)10-13-58(7)36(55)9-8-31-32-23-54(2,3)14-16-59(32,53(83)84)17-15-57(31,58)6/h8,26-30,32-52,60-68,70-82H,9-25H2,1-7H3,(H,83,84)/q-1

InChI Key

IFJAJFCNDQNDIM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC(CC(CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(CC(COC1CCC2(C(C1(C)CO)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)O)O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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